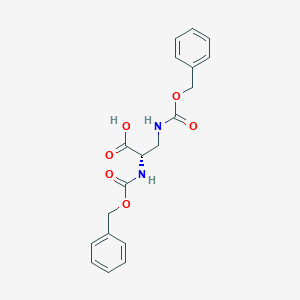

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Description

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid is a protected derivative of 2,3-diaminopropanoic acid (DAP), where both amine groups are shielded by benzyloxy carbonyl (Z) groups. This compound serves as a critical intermediate in peptide synthesis, enabling selective deprotection during stepwise elongation . Its molecular formula is C₂₀H₂₁N₂O₆ (molecular weight: 397.39 g/mol), featuring a propanoic acid backbone with dual Z-protected amino groups. The stereochemistry at the second carbon (S-configuration) ensures compatibility with chiral peptide sequences, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name |

(2S)-2,3-bis(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQKWTMXEWAKAJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid is a chiral compound with significant implications in biochemical research and pharmaceutical applications. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

This compound features two benzyloxycarbonyl (Cbz) groups attached to the amino groups of a propanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 372.37 g/mol. The presence of these protective groups enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in peptide synthesis and other organic reactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the selective introduction of functional groups while maintaining chiral centers. The general steps include:

- Formation of the Propanoic Backbone : Starting materials are reacted to form the propanoic acid structure.

- Introduction of Benzyloxycarbonyl Groups : Cbz groups are introduced using standard coupling methods.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity necessary for biological assays .

Case Study 1: Interaction Studies

Studies involving this compound focus on its interactions during peptide synthesis. Understanding these interactions helps optimize yields and purity in synthetic processes, which is critical for drug development.

Case Study 2: Structural Analogues

Research on structurally similar compounds has revealed insights into their biological activities:

- Compounds like QS-528 demonstrated increased glucose uptake and hepatoprotective properties in animal models. These findings suggest that modifications to the structure of this compound could yield derivatives with enhanced biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two benzyloxycarbonyl groups | Enhanced stability and solubility |

| (S)-2-Amino-3-(benzyloxycarbonylamino)propanoic acid | One benzyloxycarbonyl group | Simpler structure; less sterically hindered |

| (S)-2,3-Diaminopropanoic acid | Two amino groups | No protective groups; more reactive |

| (S)-N-Benzyloxycarbonyl-L-aspartic acid | Aspartic backbone | Specific to aspartate; used in different contexts |

This comparison illustrates the unique characteristics of this compound due to its dual protective groups that enhance its utility in synthetic applications.

Scientific Research Applications

Synthesis Applications

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid serves as a versatile precursor in synthesizing more complex molecules. Notable applications include:

-

Fluorinated Compounds :

- The compound can be utilized to synthesize fluorinated derivatives, such as (S)-2-(((benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid). Fluorinated compounds are crucial in pharmaceuticals due to the unique properties imparted by fluorine atoms.

-

Indole Derivatives :

- It is also employed in synthesizing indole derivatives like (S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid), which are significant in medicinal chemistry for their biological activities.

-

Peptide Synthesis :

- The compound's structure allows for selective functional group introduction while maintaining chiral integrity, making it highly valuable in peptide synthesis and other organic reactions.

Interaction Studies

Research involving this compound often focuses on its reactivity with various coupling agents and amino acids during peptide synthesis. Understanding these interactions helps optimize reaction conditions to improve yield and purity. Additionally, modifications to its structure may influence binding affinities or biological activities when incorporated into larger biomolecules.

Comparative Analysis with Related Compounds

A comparison of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two benzyloxycarbonyl groups | Enhanced stability and solubility |

| (S)-2-Amino-3-(benzyloxycarbonylamino)propanoic acid | One benzyloxycarbonyl group | Simpler structure, less sterically hindered |

| (S)-2,3-Diaminopropanoic acid | Two amino groups | No protective groups; more reactive |

| (S)-N-Benzyloxycarbonyl-L-aspartic acid | Aspartic backbone | Specific to aspartate; used in different contexts |

This table illustrates how the dual protective groups of this compound enhance its utility compared to other compounds.

Case Studies and Research Findings

While specific biological activities of this compound are not extensively documented, similar compounds have shown potential in various metabolic pathways and as precursors for biologically active molecules. For instance:

- Peptide Synthesis Optimization : Studies have investigated the optimal conditions for synthesizing peptides using this compound as a building block. These studies focus on improving yields through careful selection of coupling agents and reaction conditions.

- Biological Activity Exploration : Research has explored how modifications to the benzyloxycarbonyl group can influence the bioavailability and pharmacokinetics of derived compounds. This aspect is crucial for developing therapeutics based on these structures.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Backbones

(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylpentanoic Acid

- Molecular Formula: C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- Key Differences: Incorporates a dimethylpentanoic acid backbone instead of propanoic acid, introducing steric hindrance.

(S)-2,6-Bis(((benzyloxy)carbonyl)amino)hexyl Sulfochloridate

Analogues with Heterocyclic Substituents

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(furan-2-yl)propanoic Acid (MPI14c)

- Molecular Formula : C₂₂H₂₅N₃O₇

- Molecular Weight : 455.45 g/mol

- Key Features : Replaces one Z-protected amine with a furan-2-yl group. Exhibits 88% synthesis yield and demonstrated antiviral potency, underscoring the role of aromatic substituents in enhancing bioactivity .

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(thiophen-2-yl)propanoic Acid (MPI15c)

Analogues with Alternative Protecting Groups

Fmoc-L-Dap(NBSD)-OH

- Molecular Formula : C₂₄H₁₉N₅O₆Se

- Molecular Weight : 552.41 g/mol

- Key Differences : Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Z-groups and incorporates a nitrobenzoselenadiazolyl (NBSD) side chain. Fmoc’s base-labile nature makes it suitable for solid-phase peptide synthesis, contrasting with Z-groups’ acid-labile stability .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with L-2,3-diaminopropionic acid (L-Dap), a non-proteinogenic amino acid. L-Dap’s two amino groups enable sequential protection using benzyloxycarbonyl (Cbz) groups. Alternative routes may utilize derivatives like (2R,3S)-3-phenylisoserine ethyl ester, as seen in related syntheses, but L-Dap remains the primary precursor due to its structural alignment with the target compound.

Dual Cbz Protection Strategy

The critical challenge lies in selectively protecting both amino groups without racemization. A two-step protocol is employed:

-

Initial Protection : L-Dap is treated with benzyl chloroformate (Cbz-Cl) in a basic aqueous-organic biphasic system (e.g., THF/NaHCO₃). This step introduces the first Cbz group at the α-amino position.

-

Second Protection : The remaining β-amino group undergoes Cbz protection under similar conditions, often requiring excess Cbz-Cl (2.2–2.5 equivalents) and extended reaction times (12–24 hours).

Key Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or dioxane.

-

Base : Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

Ester Hydrolysis and Carboxylic Acid Formation

Post-protection, the carboxylic acid moiety is generated via hydrolysis of a precursor ester. For example, methyl or ethyl esters of Cbz-protected intermediates are saponified using alkaline conditions:

Procedure :

-

Dissolve the ester (e.g., (S)-2,3-Bis(Cbz-amino)propanoic acid methyl ester) in ethanol/water (3:1).

-

Add 2.5 mM NaOH and stir at 20–25°C for 40–60 minutes.

Yield Optimization :

-

Solvent Choice : Ethanol enhances solubility of intermediates, preventing side reactions.

-

Temperature Control : Room-temperature hydrolysis avoids decomposition.

Stereochemical Integrity and Racemization Mitigation

The (S)-configuration at C2 is preserved through:

-

Low-Temperature Reactions : Conducting Cbz protections at 0–5°C reduces base-induced racemization.

-

Mild Bases : NaHCO₃ (pH 8–9) is preferred over stronger bases like NaOH to prevent β-elimination.

Analytical Validation :

Comparative Analysis of Reported Methods

Notes :

-

Enzymatic methods (e.g., SbnA/SbnB) offer eco-friendly alternatives but suffer from lower yields.

-

The one-pot approach reduces steps but risks overprotection byproducts.

Industrial-Scale Considerations

Patent WO2012117417A1 highlights scalable modifications:

-

Benzylation : Sodium hydride (NaH) in ketone solvents (e.g., acetone) at 0–35°C.

-

Cost Efficiency : Replacing THF with acetone cuts costs by 40% without compromising yield.

Purification Protocols :

Q & A

Q. What are the standard synthetic routes for preparing (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid?

The compound is synthesized via multi-step protection-deprotection strategies. A common approach involves:

- Coupling benzyloxycarbonyl (Cbz)-protected amino intermediates using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the backbone.

- Selective hydrogenolysis of benzyl groups using Pd/C under H₂ to cleave protecting groups while preserving stereochemistry .

- Final purification via column chromatography or recrystallization to achieve >95% purity. Key intermediates are validated by ¹H/¹³C NMR and LC/MS .

Q. How is the purity and structural integrity of this compound verified?

Characterization relies on:

- NMR Spectroscopy : ¹H NMR (δ 7.3–5.2 ppm for aromatic and Cbz protons) and ¹³C NMR (peaks at ~155 ppm for carbonyl groups) confirm regiochemistry .

- Mass Spectrometry : LC/MS (e.g., [M+H]⁺ m/z ~500–550) validates molecular weight .

- Chiral HPLC : Ensures enantiomeric purity (>99% ee) using columns like Chiralpak AD-H .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

- Use anhydrous solvents (THF, DCM) under inert gas (N₂/Ar) to prevent hydrolysis of the Cbz groups.

- Maintain pH 7–8 during coupling to avoid premature deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS may arise from:

- Rotameric equilibria : Low-temperature NMR (e.g., 233 K) can stabilize conformers for clearer splitting patterns .

- Impurity co-elution : Use orthogonal techniques like 2D NMR (HSQC, COSY) or high-resolution MS to distinguish byproducts .

Q. What strategies optimize enantioselective synthesis for high chiral purity?

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during amino acid coupling .

- Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation steps (e.g., reducing ketones to alcohols with >98% ee) .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Acidic conditions (pH <3) : Rapid cleavage of Cbz groups occurs, requiring careful pH control during peptide synthesis .

- Basic conditions (pH >10) : Partial racemization observed; minimize exposure to strong bases like LiOH during ester hydrolysis .

Q. What role does this compound play in designing MRI contrast agents?

Derivatives of (S)-2,3-Bis(Cbz-amino)propanoic acid are used to synthesize gadolinium-based complexes (e.g., Gd-DOTA analogs) by functionalizing the cyclen macrocycle. The Cbz groups enable controlled conjugation to targeting biomolecules .

Q. How can low yields in coupling reactions be mitigated?

Improve efficiency by:

- Activating carboxyl groups with HOBt (hydroxybenzotriazole) or HATU to reduce side reactions .

- Optimizing stoichiometry (1.2:1 molar ratio of amino to carboxyl components) .

Comparative Analysis of Structural Analogs

Q. How do structural modifications impact biological activity?

Methodological Challenges

Q. What are best practices for deprotecting Cbz groups without side reactions?

- Hydrogenolysis : Use 10% Pd/C in EtOH/H₂O (rt, 12–24 hrs) with monitoring by TLC .

- Acidolysis : Avoid TFA (trifluoroacetic acid) due to potential racemization; prefer HCl/dioxane for milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.